2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate
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Overview
Description
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate typically involves multiple steps. One common synthetic route includes the reaction of phthalic anhydride with an appropriate amine to form the isoindoline moiety. This intermediate is then reacted with 2-fluorobenzoic acid under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-fluorobenzoate can be compared with other phthalimide derivatives, such as:
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl benzoate: Similar in structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2,4-dichlorobenzoate:
The presence of the fluorine atom in this compound makes it unique and may enhance its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H18FNO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H18FNO4/c22-16-10-4-3-9-15(16)21(26)27-18-12-6-5-11-17(18)23-19(24)13-7-1-2-8-14(13)20(23)25/h3-6,9-14H,1-2,7-8H2 |
InChI Key |
SNPYIURFVSWEGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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